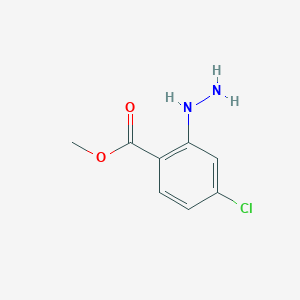

Methyl 4-chloro-2-hydrazinylbenzoate

Description

Methyl 4-chloro-2-hydrazinylbenzoate is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a chlorine atom and a hydrazinyl group

Properties

IUPAC Name |

methyl 4-chloro-2-hydrazinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(9)4-7(6)11-10/h2-4,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHPXQYPIDASKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-hydrazinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-2-hydrazinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of methyl 2-hydrazinylbenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the reaction mixture is kept at a low temperature to control the exothermic nature of the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-hydrazinylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, sodium ethoxide, or primary amines under basic conditions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-2-hydrazinylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-hydrazinylbenzoate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-chloro-2-hydrazinylbenzoate can be compared with other similar compounds, such as:

Methyl 2-chloro-4-hydrazinylbenzoate: Similar structure but with different substitution pattern on the aromatic ring.

Methyl 4-chloro-2-aminobenzoate: Contains an amino group instead of a hydrazinyl group.

Methyl 4-chloro-2-nitrobenzoate: Contains a nitro group instead of a hydrazinyl group.

Uniqueness

The presence of both a chlorine atom and a hydrazinyl group on the aromatic ring of this compound imparts unique chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-chloro-2-hydrazinylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and antimicrobial properties. This article synthesizes available research findings, case studies, and experimental data regarding the compound's biological activity.

Chemical Structure and Synthesis

This compound is a derivative of hydrazine and benzoic acid, characterized by a methyl ester group and a chlorine substituent on the aromatic ring. The synthesis typically involves the reaction of 4-chloro-2-hydrazinobenzoic acid with methanol under acidic conditions, yielding the desired methyl ester.

Biological Activity Overview

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant activity against various microbial strains. In particular, studies have focused on its inhibitory effects against Mycobacterium tuberculosis (Mtb). Compounds with structural similarities have shown effective inhibition of Mtb growth, with some achieving half-maximal effective concentrations (EC50) as low as 1.8 μM in vitro .

Anticancer Activity

The compound's antiproliferative effects have also been evaluated in several cancer cell lines. For instance, related benzohydrazide derivatives have demonstrated potent activity against A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines, with IC50 values indicating significant cytotoxicity . The structure-activity relationship (SAR) studies suggest that modifications to the substituents can enhance biological activity, emphasizing the importance of the chloro and hydrazine groups in mediating these effects.

Case Studies

-

Inhibition of Mtb Growth

A study screened multiple compounds for their ability to inhibit Mtb growth within macrophages. This compound was among those tested, showing promising results with over 25% growth inhibition at optimal concentrations. This suggests its potential as a lead compound for developing new anti-tubercular agents . -

Antiproliferative Effects on Cancer Cell Lines

In another study examining benzohydrazide derivatives, this compound was evaluated for its anticancer properties. The compound exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents . This highlights its potential utility in cancer therapy.

Detailed Research Findings

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydrazine moiety may interact with key enzymes involved in cellular proliferation and microbial metabolism. Additionally, the presence of a chlorine atom may enhance lipophilicity and membrane permeability, facilitating better cellular uptake and subsequent biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.